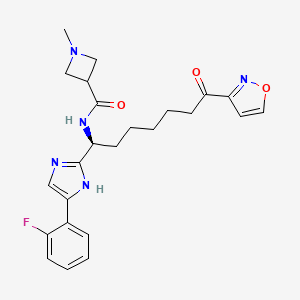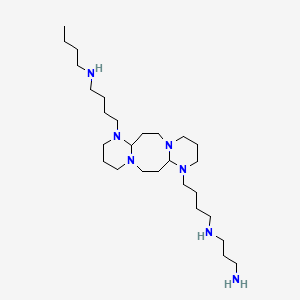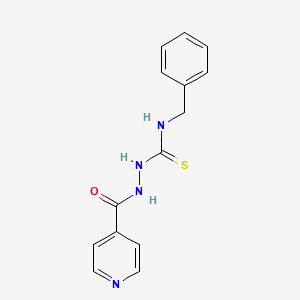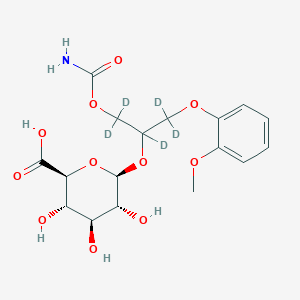
rac Enterolactone-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Enterolactone-d6 is synthesized through the deuteration of enterolactone. The process involves the incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of enterolactone. This is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of enterolactone-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium into the compound. The purity and yield of the final product are critical factors in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Enterolactone-d6 undergoes various chemical reactions, including:
Oxidation: Enterolactone-d6 can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to its dihydro form.
Substitution: Enterolactone-d6 can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro enterolactone-d6.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Enterolactone-d6 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies of metabolic pathways and pharmacokinetics.
Biology: Investigated for its role in modulating estrogenic activity and its effects on cellular processes.
Medicine: Studied for its potential anti-cancer properties, particularly in breast cancer research.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
Enterolactone-d6 exerts its effects through several mechanisms:
Estrogen Receptor Activation: It binds to estrogen receptors, particularly estrogen receptor alpha (ERα), and modulates gene expression.
DNA Repair and Apoptosis: Enterolactone-d6 acts as a radiosensitizer, impairing DNA repair and increasing apoptosis in cancer cells
Signaling Pathways: It activates the Erk1/2 and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
Enterodiol: Another mammalian lignan with similar estrogenic properties.
Matairesinol: A plant lignan precursor to enterolactone.
Pinoresinol: Another plant lignan that can be metabolized to enterolactone.
Uniqueness of Enterolactone-d6
Enterolactone-d6 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This labeling provides insights into the pharmacokinetics and metabolic pathways of enterolactone, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C18H18O4 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(3S,4S)-3,4-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1/i3D,4D,5D,6D,8D,9D |
Clave InChI |
HVDGDHBAMCBBLR-MPBXAEPNSA-N |
SMILES isomérico |
[2H]C1=CC(=C(C(=C1C[C@@H]2COC(=O)[C@H]2CC3=C(C(=C(C=C3[2H])[2H])O)[2H])[2H])O)[2H] |
SMILES canónico |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12413556.png)
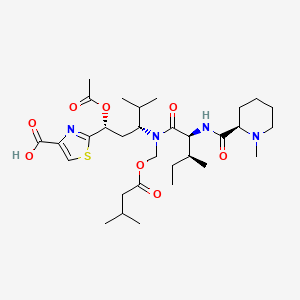
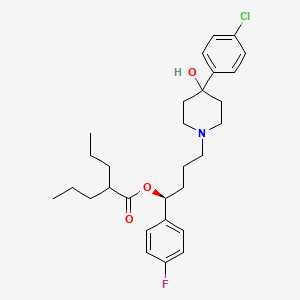
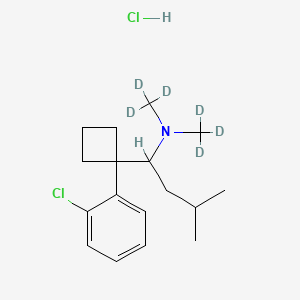
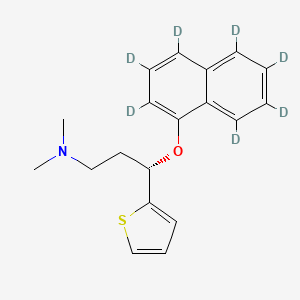


![4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine](/img/structure/B12413618.png)
